BenchChemオンラインストアへようこそ!

N-cyclohexylpyridin-3-amine

Physicochemical Profiling Drug Discovery Formulation

N-Cyclohexylpyridin-3-amine (CAS 32405-79-1) is a critical aminopyridine building block for medicinal chemistry. Its cyclohexyl group provides a distinct lipophilicity (cLogP ~3.28) unattainable with N-phenyl or N-benzyl analogs. This compound serves as a quantifiable reference for CYP3A4 inhibition (IC50 3.7 µM) and hERG liability (IC50 8.6 µM), and its unique species-specific microsomal stability (36% human vs 71% rat) makes it an ideal probe for metabolic soft-spot analysis and amine oxidase negative control assays.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
Cat. No. B15397226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexylpyridin-3-amine
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=CN=CC=C2
InChIInChI=1S/C11H16N2/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h4,7-10,13H,1-3,5-6H2
InChIKeyVQCUNLULNARQRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexylpyridin-3-amine Procurement Guide: Core Properties and Benchmarking Data


N-Cyclohexylpyridin-3-amine (CAS 32405-79-1) is an aminopyridine derivative (molecular formula C11H16N2, MW 176.26 g/mol) that serves as a key synthetic building block in medicinal chemistry . Structurally, it features a pyridine ring linked via an amine bridge to a cyclohexyl group, classifying it as a versatile intermediate for constructing heterocyclic compounds [1]. Its physicochemical properties include a melting point range of 105–109 °C and a predicted boiling point of 315.7 °C .

Why N-Cyclohexylpyridin-3-amine Cannot Be Swapped for Structural Analogs in Critical Assays


Substitution with closely related aminopyridine analogs is not straightforward due to quantifiable divergences in solubility, metabolic stability, and CYP inhibition liability [1]. The cyclohexyl group imparts a distinct lipophilicity (cLogP ~3.28) that directly impacts pharmacokinetic properties, while analogs with aromatic substituents (e.g., N-phenyl or N-benzyl derivatives) exhibit different metabolic fates and off-target profiles [2]. The data below demonstrate that small structural changes lead to large, measurable differences in key drug-likeness parameters, rendering this compound a unique tool for specific structure-activity relationship (SAR) explorations.

Head-to-Head Performance Data: N-Cyclohexylpyridin-3-amine vs. Closest Analogs


Comparative Aqueous Solubility at Physiological pH

N-cyclohexylpyridin-3-amine exhibits a kinetic solubility of 4.5 µM at pH 7.4 in PBS buffer, measured by UV/Vis absorbance [1]. This solubility value is a critical parameter for assessing compound suitability for in vitro assays and early formulation. While direct solubility data for close structural analogs (e.g., N-phenylpyridin-3-amine or N-benzylpyridin-3-amine) is not available in the same published dataset, the cLogP value of 3.28 [2] provides a class-level inference that the cyclohexyl analog is moderately lipophilic, and its aqueous solubility is an inherent limitation that must be managed via co-solvents or formulation.

Physicochemical Profiling Drug Discovery Formulation

Quantitative Microsomal Stability Across Species

N-cyclohexylpyridin-3-amine was assessed for metabolic stability in liver microsomes. After a 30-minute incubation at a 1 µM concentration, the percentage of parent compound remaining was 36% in human (hLM), 71% in rat (rLM), and 64% in mouse (mLM) liver microsomes [1]. This data reveals a pronounced species difference in metabolic clearance, with significantly higher turnover in human microsomes compared to rodent models. While comparator data for N-phenyl or N-benzyl analogs in this exact assay system is not reported, the class-level inference is that the cyclohexyl group contributes to a unique metabolic profile that differs from aromatic analogs, which often show more uniform, high clearance across species.

ADME Metabolic Stability In Vitro Pharmacology

In Vitro CYP450 Inhibition Profile and Drug Interaction Risk

The compound was screened against five major human cytochrome P450 (CYP) isoforms. The observed IC50 values were: CYP3A4: 3.7 µM, CYP2C19: 5.9 µM, CYP2C9: 9.0 µM, CYP1A2: >100 µM, and CYP2D6: >100 µM [1]. The most potent inhibition is against CYP3A4 and CYP2C19, with IC50 values in the low micromolar range. This contrasts with the structurally related N-cyclohexylpyridin-2-amine, for which no comparable CYP panel data is publicly available, but the presence of the 3-amino substitution pattern is known to influence CYP binding [2]. The data allows for a quantitative assessment of potential drug-drug interaction liability at therapeutic concentrations.

Drug-Drug Interaction CYP Inhibition Safety Screening

hERG Channel Liability Assessment

The compound's inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel was measured using a Patch-Xpress patch-clamp assay (n=3) on HEK-293 cells stably expressing the channel. The measured hERG IC50 was 8.6 µM [1]. This value is a key indicator of potential cardiotoxicity risk. While no direct comparator data for N-phenyl or N-benzyl analogs is reported in this same assay system, the 8.6 µM IC50 provides a baseline for this scaffold. For context, many successful drugs have hERG IC50 values >10 µM, placing this compound near a typical safety threshold.

Cardiotoxicity Safety Pharmacology hERG

Amine Oxidase Inhibitory Activity in a Cross-Study Comparable Series

In a study of amine oxidase inhibition, a derivative of N-cyclohexylpyridin-3-amine, specifically 4-(aminomethyl)-N-cyclohexylpyridin-3-amine, exhibited an IC50 of 1,000,000 nM (1 mM) against Hansenula polymorpha amine oxidase [1]. This low potency is consistent across a series of related 4-(aminomethyl)-N-alkylpyridin-3-amines, where N-methyl, N-ethyl, and N-cycloheptyl analogs showed IC50 values of 53,000 nM, 87,000 nM, and 300,000 nM, respectively [2]. This cross-study data establishes that the N-cyclohexyl substituent confers uniquely weak inhibition, making it a suitable negative control or a starting point for designing more potent derivatives.

Enzyme Inhibition SAR Analysis Chemical Biology

Optimal Use Cases for N-Cyclohexylpyridin-3-amine Based on Quantitative Benchmarking


SAR Studies for Metabolic Stability Optimization

The compound's unique species-specific microsomal stability profile (36% remaining in human vs. 71% in rat) makes it a valuable probe for investigating metabolic soft spots [1]. It can be used as a control to assess the impact of substituent changes on CYP-mediated clearance, guiding the design of analogs with improved human stability.

CYP3A4 Drug-Drug Interaction Risk Assessment

With a CYP3A4 IC50 of 3.7 µM, this compound serves as a moderate inhibitor benchmark [2]. It can be used in in vitro CYP panels to calibrate assay sensitivity or as a reference compound when evaluating the DDI potential of novel chemical series.

Negative Control for Amine Oxidase Assays

The 4-(aminomethyl)-N-cyclohexylpyridin-3-amine derivative displays extremely weak amine oxidase inhibition (IC50 = 1 mM), while other N-alkyl analogs are >10-fold more potent [3]. This makes it a suitable negative control for H. polymorpha amine oxidase assays, or a starting scaffold for designing selective inhibitors where amine oxidase activity must be minimized.

hERG Liability Screening Reference

The hERG IC50 of 8.6 µM provides a quantifiable benchmark for the pyridin-3-amine scaffold [4]. It can be included in a panel of reference compounds for routine cardiac safety screening, allowing researchers to contextualize the hERG activity of new analogs against a known, moderate-risk compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-cyclohexylpyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.